2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, a carboxamide, a thiophene, and a tetrahydrobenzo[d]thiazole . These functional groups suggest that the compound could have interesting chemical properties and potential applications in areas such as organic synthesis or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the dioxole and thiophene groups could contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .Scientific Research Applications
Heterocyclic Synthesis
The compound has been used in the synthesis of diverse heterocyclic structures. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using related compounds, which led to the production of various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antibacterial Agents
Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide have been synthesized and studied for their antibacterial properties. For example, a series of derivatives showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antitumor Activity
Some derivatives of the compound have shown significant antitumor effects. A study synthesized a series of derivatives and found that certain compounds exhibited a high ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Diuretic Activity
Derivatives of the compound have been explored for diuretic activity. One study synthesized a series of related compounds, one of which was identified as a promising candidate for diuretic applications (Yar & Ansari, 2009).
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Novel series of benzo[d]thiazole-2-carboxamide derivatives, closely related to the compound , have been studied for their potential as EGFR inhibitors. These compounds displayed moderate to excellent potency against cancer cell lines with low cytotoxic effects against normal cells (Zhang et al., 2017).
Serotonin Antagonist and Anti-Anxiety Activities
Thiophene derivatives synthesized from related compounds showed high activity as antiarrhythmics, serotonin antagonists, and anti-anxiety agents (Amr et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c25-19(12-6-7-15-16(9-12)28-11-27-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-29-13/h2-3,6-9,14H,1,4-5,10-11H2,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGUQQVVCWVBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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